molecular formula C7H10ClNO B2654414 5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole CAS No. 1206975-47-4

5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole

Cat. No. B2654414
CAS RN: 1206975-47-4
M. Wt: 159.61
InChI Key: RYMGKQKBACEXPP-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole is a complex organic compound. It contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .


Synthesis Analysis

The synthesis of similar compounds has been documented in the literature. For instance, the synthesis of 2-chloro-5-chloromethyl pyridine involves a liquid phase chlorination method where raw materials are subjected to a reaction in liquid . Another example is the synthesis of end-functional PSt initiated by 5-Chloromethyl-2-methoxy-benzaldehyde via ATRP .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the chloromethylation of some aromatic compounds has been catalyzed by zinc iodide . Another example is the conversion of spent biomass to obtain 5-(chloromethyl)furfural (CMF) with high selectivity and yields via refluxing in aqueous HCl .

Scientific Research Applications

Mechanism of Action

The mechanism of action for similar reactions, such as the Blanc chloromethylation, involves the chemical reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes . The reaction is catalyzed by Lewis acids such as zinc chloride .

Safety and Hazards

The safety data sheet for a similar compound, Chloromethyl chloroformate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing cancer . It is recommended to avoid contact with skin and eyes, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Future research could focus on the renewable synthesis of compounds from biomass-derived carbohydrates . For instance, 5-(Chloromethyl)furfural (CMF), a potential chemical building block for replacing petroleum-derived chemicals, can be produced from biomass-derived carbohydrates .

properties

IUPAC Name

5-(chloromethyl)-2-ethyl-4-methyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-3-7-9-5(2)6(4-8)10-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMGKQKBACEXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole

CAS RN

1206975-47-4
Record name 5-(chloromethyl)-2-ethyl-4-methyl-1,3-oxazole
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